Diethyl (4-Butylphenyl)phosphonate
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Overview
Description
Diethyl (4-Butylphenyl)phosphonate is an organophosphorus compound with the molecular formula C14H23O3P It is a phosphonate ester, characterized by the presence of a phosphorus atom bonded to an oxygen atom and two ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (4-Butylphenyl)phosphonate typically involves the reaction of diethyl phosphite with 4-butylphenyl halides under basic conditions. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the desired phosphonate ester . The reaction conditions often include the use of a base such as potassium carbonate or sodium hydride to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction is typically carried out in a solvent such as toluene or dichloromethane, and the product is purified through distillation or recrystallization. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl (4-Butylphenyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine oxides or other reduced phosphorus compounds.
Substitution: Nucleophilic substitution reactions can replace the ethyl groups with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids or phosphonates.
Reduction: Phosphine oxides or reduced phosphorus compounds.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diethyl (4-Butylphenyl)phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Mechanism of Action
The mechanism of action of Diethyl (4-Butylphenyl)phosphonate involves its interaction with biological molecules, particularly enzymes. The compound can mimic phosphate esters and inhibit enzymes that utilize phosphate groups in their catalytic cycles . This inhibition occurs through the formation of stable enzyme-phosphonate complexes, which prevent the normal substrate from binding and undergoing catalysis.
Comparison with Similar Compounds
Similar Compounds
- Diethyl (4-Methylphenyl)phosphonate
- Diethyl (4-Tert-butylphenyl)phosphonate
- Diethyl (4-Bromophenyl)phosphonate
Uniqueness
Diethyl (4-Butylphenyl)phosphonate is unique due to the presence of the butyl group, which imparts distinct steric and electronic properties compared to other similar compounds.
Properties
Molecular Formula |
C14H23O3P |
---|---|
Molecular Weight |
270.30 g/mol |
IUPAC Name |
1-butyl-4-diethoxyphosphorylbenzene |
InChI |
InChI=1S/C14H23O3P/c1-4-7-8-13-9-11-14(12-10-13)18(15,16-5-2)17-6-3/h9-12H,4-8H2,1-3H3 |
InChI Key |
GFGRXBTYDNRAKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)P(=O)(OCC)OCC |
Origin of Product |
United States |
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